

Physical and chemical properties of 6-bromohexan-1-amine hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromohexylamine
Hydrobromide

Cat. No.: B015075

[Get Quote](#)

6-Bromohexan-1-amine Hydrobromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-bromohexan-1-amine hydrobromide, a bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs).

Introduction

6-Bromohexan-1-amine hydrobromide is a linear alkylammonium halide containing a primary amine and a terminal bromine atom. This dual functionality makes it a versatile building block in organic synthesis, enabling the introduction of a six-carbon aliphatic spacer with reactive handles at both ends. Its primary application in recent years has been as a linker in the construction of PROTACs, where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.^[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 6-bromohexan-1-amine hydrobromide is presented in the tables below. These data have been compiled from various

chemical suppliers and databases.

Table 1: General Properties

Property	Value	Reference(s)
CAS Number	14502-76-2	[2]
Molecular Formula	C ₆ H ₁₅ Br ₂ N	[2]
Appearance	Colorless to off-white solid	[3]

Table 2: Molecular and Physical Data

Property	Value	Reference(s)
Molecular Weight	261.00 g/mol	[4]
Melting Point	142-144 °C	[5]
Boiling Point	Not available	
Solubility	Soluble in water. General solubility in some organic solvents is noted, but specific quantitative data is limited.	[6]
Storage Conditions	Store in a refrigerator (2 to 8 °C) under an inert atmosphere.	[3]

Synthesis and Purification

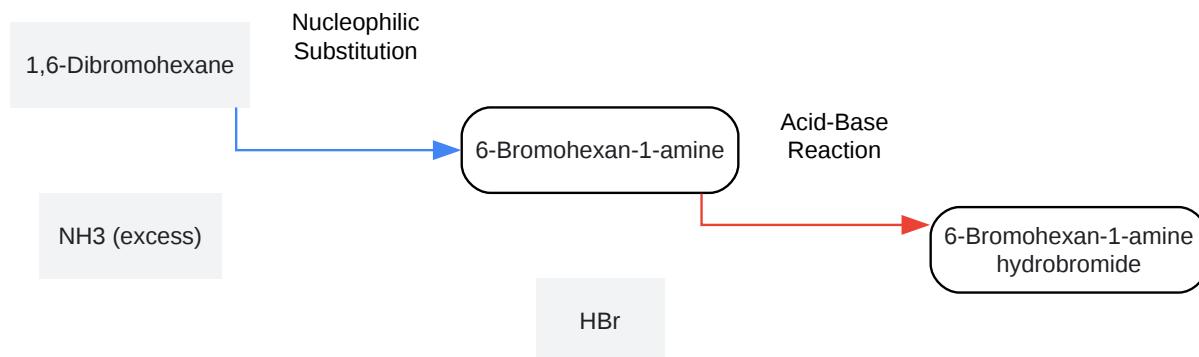
Detailed, peer-reviewed experimental protocols for the synthesis of 6-bromohexan-1-amine hydrobromide are not extensively available in the public domain. However, based on general principles of organic synthesis, a plausible route involves the reaction of 1,6-dibromohexane with an excess of ammonia, followed by treatment with hydrobromic acid.

Hypothetical Synthetic Protocol

Disclaimer: The following protocol is a hypothetical procedure based on established chemical reactions and has not been directly sourced from a validated publication. It is intended for

informational purposes only and should be adapted and optimized under appropriate laboratory safety protocols.

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Hypothetical reaction scheme for the synthesis of 6-bromohexan-1-amine hydrobromide.

Step 1: Amination of 1,6-Dibromohexane

- In a sealed pressure vessel, 1,6-dibromohexane is dissolved in a suitable solvent such as ethanol.
- A large excess of aqueous or ethanolic ammonia is added to the solution. The excess ammonia is crucial to minimize the formation of the di-substituted product (1,6-hexanediamine).
- The vessel is sealed and heated to a temperature typically between 100-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- After completion, the reaction mixture is cooled to room temperature, and the excess ammonia and solvent are removed under reduced pressure.

Step 2: Formation of the Hydrobromide Salt and Purification

- The crude 6-bromohexan-1-amine is dissolved in a suitable organic solvent, such as isopropanol or diethyl ether.
- A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring until the solution is acidic.
- The 6-bromohexan-1-amine hydrobromide salt will precipitate out of the solution.
- The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts, and dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.

Spectral Data

Experimental spectral data for 6-bromohexan-1-amine hydrobromide is not readily available in public databases. However, the expected spectral characteristics can be predicted based on its structure.

- ^1H NMR: The spectrum is expected to show signals for the six methylene groups. The protons on the carbon adjacent to the bromine atom (C6) and the ammonium group (C1) would be the most deshielded, appearing further downfield. The protons on the carbons in the middle of the chain (C2, C3, C4, C5) would appear as complex multiplets in the aliphatic region. The protons of the ammonium group ($-\text{NH}_3^+$) would likely appear as a broad singlet.
- ^{13}C NMR: The spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the hexane chain. The carbons attached to the bromine and nitrogen atoms would be the most deshielded.
- FTIR: Characteristic peaks would include N-H stretching vibrations from the ammonium group (typically in the range of $3100\text{-}3300\text{ cm}^{-1}$), C-H stretching vibrations (around $2850\text{-}2960\text{ cm}^{-1}$), and C-N and C-Br stretching vibrations at lower wavenumbers.
- Mass Spectrometry: The mass spectrum of the free amine (6-bromohexan-1-amine) would show a molecular ion peak and characteristic fragmentation patterns.

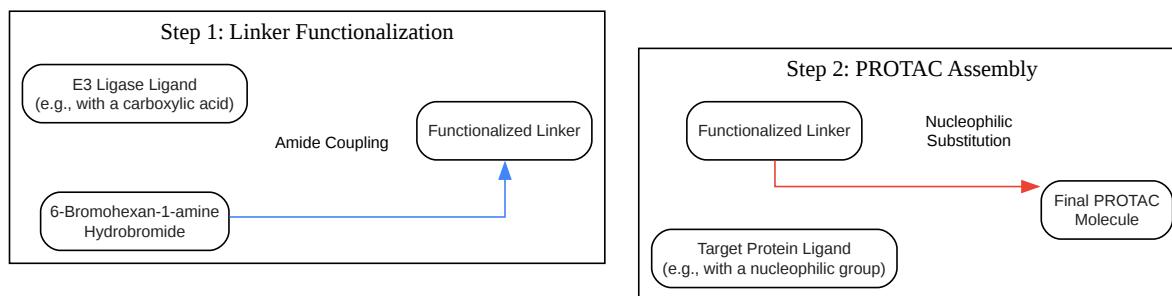
Reactivity and Stability

6-Bromohexan-1-amine hydrobromide is a stable crystalline solid under normal laboratory conditions.^[3] The primary amine exists as an ammonium salt, which is less nucleophilic than the free amine. The terminal bromine atom is susceptible to nucleophilic substitution reactions, which is the basis for its utility as a linker in PROTAC synthesis. It should be stored in a cool, dry place away from strong oxidizing agents.

Application in PROTACs

The primary utility of 6-bromohexan-1-amine hydrobromide in drug development is as a bifunctional linker for the synthesis of PROTACs.^{[1][4]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 6-bromohexan-1-amine hydrobromide linker can be incorporated into a PROTAC through a sequential coupling strategy.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of a PROTAC using 6-bromohexan-1-amine hydrobromide.

In a typical workflow, the primary amine of the linker is first coupled to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands) via an amide bond formation.

The resulting intermediate, which now possesses a terminal bromine, is then reacted with a ligand for the target protein containing a suitable nucleophile (e.g., a phenol, amine, or thiol) to form the final PROTAC molecule. The six-carbon chain of the linker provides flexibility and spatial separation between the two ligands, which is often critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Conclusion

6-Bromohexan-1-amine hydrobromide is a valuable chemical entity for researchers engaged in synthetic organic chemistry and drug discovery. Its bifunctional nature provides a convenient platform for the construction of more complex molecules, most notably as a flexible linker in the design of PROTACs. While detailed experimental and spectral data in the public domain are limited, this guide provides a summary of the available information and a framework for its potential synthesis and application. Further research and publication of detailed experimental procedures would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-bromohexan-1-amine hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015075#physical-and-chemical-properties-of-6-bromohexan-1-amine-hydrobromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com